H-Tyr-pna

Description

Structure

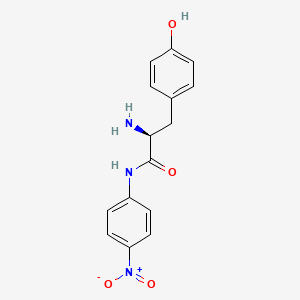

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c16-14(9-10-1-7-13(19)8-2-10)15(20)17-11-3-5-12(6-4-11)18(21)22/h1-8,14,19H,9,16H2,(H,17,20)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHHNERSENUVQJ-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Structural Modification of H Tyr Pna and Its Analogues

Advanced Methodologies for the Chemical Synthesis of H-Tyr-pNA Conjugates

Synthesizing aminoacyl and peptide p-nitroanilides presents challenges primarily due to the low nucleophilicity of the aromatic amino group of p-nitroaniline, which is further reduced by the electron-withdrawing nitro group. nih.govbeilstein-journals.org Overcoming this requires specialized coupling techniques and synthetic strategies.

Solid-Phase Peptide Synthesis (SPPS) Strategies for Tyrosine-pNA Linkage

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide chemistry, offers advantages in synthesizing peptides and their conjugates, including those incorporating p-nitroaniline. nih.gov While traditionally SPPS involves attaching the C-terminal amino acid to a resin and elongating the chain, the synthesis of peptide p-nitroanilides often requires alternative approaches due to the nature of the p-nitroaniline moiety.

One strategy involves the synthesis of the peptide chain on a solid support, followed by the incorporation of the p-nitroaniline at the C-terminus. However, directly coupling the peptide acid to p-nitroaniline on the resin can be inefficient due to p-nitroaniline's poor nucleophilicity. nih.govosti.gov

An alternative and more efficient approach for Fmoc-based SPPS of peptide p-nitroanilides utilizes an aryl hydrazine (B178648) resin. osti.gov In this method, the peptide is assembled on the aryl hydrazine resin using standard Fmoc protocols. osti.gov Upon completion of the peptide synthesis, the protected peptide hydrazide resin is activated through mild oxidation, typically with N-bromosuccinimide (NBS) in the presence of pyridine. osti.gov This oxidation yields a highly reactive acyl diazene (B1210634) intermediate on the resin. osti.gov The acyl diazene then efficiently reacts with the weakly nucleophilic p-nitroaniline, cleaving the peptide from the resin and forming the peptide p-nitroanilide. osti.gov Subsequent treatment with trifluoroacetic acid (TFA) removes the remaining protecting groups, yielding the final deprotected peptide p-nitroanilide. osti.gov

Another reported SPPS strategy for peptide p-nitroanilides involves derivatizing a trityl chloride resin with 1,4-phenylenediamine. uq.edu.auresearchgate.net The desired amino acids are then coupled using standard Fmoc protocols, assembling a peptide p-aminoanilide on the resin. uq.edu.auresearchgate.net The key step involves the efficient oxidation of the intermediate p-aminoanilide to the corresponding p-nitroanilide using an oxidizing agent like Oxone®. uq.edu.auresearchgate.net This method allows for the easy assembly of the peptide on a standard resin and efficient oxidation and purification of the final product. uq.edu.auresearchgate.net

The synthesis of aminoacyl p-nitroanilides can also be achieved via solid-phase methods by using 5-amino-2-nitrobenzoic acid as an analog of p-nitroaniline. researchgate.net This analog can be attached to a resin, and subsequent amino acids are coupled. researchgate.net

Solution-Phase Approaches for this compound Production

While SPPS is prevalent for peptide synthesis, solution-phase methods are also employed for the production of aminoacyl p-nitroanilides like this compound. Solution-phase synthesis offers advantages in scalability for large quantities and potentially easier purification for simple aminoacyl conjugates.

Direct acylation of p-nitroaniline with N-protected amino acids using common coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), HOBt activated esters, acyl chlorides, or mixed anhydrides has historically resulted in unsatisfactory yields due to the low nucleophilicity of p-nitroaniline. nih.gov

Improved solution-phase methods have been developed to address this challenge. One efficient method involves the reaction of N-protected amino acid N-hydroxysuccinimide (HOSu) esters or mixed anhydrides with sodium hydrogen selenide (B1212193) to form the corresponding N-protected amino selenocarboxylate intermediate. beilstein-journals.orgnih.gov This selenocarboxylate then undergoes a non-nucleophilic amidation reaction with p-nitrophenyl azide, yielding the N-protected aminoacyl-p-nitroanilide in excellent yields. beilstein-journals.orgnih.gov This method is compatible with various protecting groups commonly used in peptide chemistry. beilstein-journals.orgnih.gov

Another approach to improve acylation yield in solution involves using p-(Boc-amino)aniline instead of p-nitroaniline as the starting material for amidation. nih.govbeilstein-journals.org After amidation, the Boc protecting group is selectively removed, and the free amino group is oxidized to a nitro group. nih.govbeilstein-journals.org However, this method has limitations for amino acids sensitive to oxidation conditions, such as methionine, tyrosine, tryptophan, and cysteine. nih.govbeilstein-journals.org

Phosphorus oxychloride has also been used as a condensing agent in solution-phase synthesis to produce various N-protected aminoacyl-p-nitroanilides with yields typically ranging between 70% and 90%. beilstein-journals.org

Techniques for the Efficient Incorporation of the p-Nitroaniline Chromophore

Efficiently attaching the p-nitroaniline chromophore to the amino acid or peptide is a critical step in synthesizing this compound and its analogues. The primary challenge lies in the relatively poor nucleophilicity of the amino group of p-nitroaniline. nih.govosti.gov

Techniques developed to overcome this include:

Activation of the Carboxyl Group: Activating the carboxyl group of the amino acid or peptide to be coupled enhances its reactivity towards the weakly nucleophilic p-nitroaniline. Common peptide coupling reagents like carbodiimides (e.g., DCC, DIC), activated esters (e.g., HOSu esters), phosphonium (B103445) salts (e.g., HBTU, HATU, TBTU), and uronium salts are employed for this purpose in both solution and solid-phase synthesis. nih.govbiosynth.comcsic.essigmaaldrich.com However, direct application of these methods with p-nitroaniline can still lead to low yields. nih.gov

Using Activated p-Nitroaniline Precursors: Employing activated forms of p-nitroaniline or related compounds can facilitate the coupling. The use of p-nitrophenyl isocyanate to condense with Nα-protected amino acids has been reported, although the stability of the isocyanate can be an issue. nih.govbeilstein-journals.org

Indirect Incorporation via p-Aminoaniline: As discussed in the SPPS section, coupling with p-aminoaniline followed by oxidation to the nitro group is an effective indirect method for incorporating the p-nitroaniline moiety, particularly in solid-phase synthesis. uq.edu.auresearchgate.net

Selenocarboxylate/Azide Amidation: This method, involving the formation of a selenocarboxylate intermediate and reaction with p-nitrophenyl azide, provides a high-yield route for aminoacyl-p-nitroanilides in solution. beilstein-journals.orgnih.gov

The choice of technique depends on the specific synthetic strategy (solution or solid-phase), the scale of synthesis, and the desired purity and yield.

Rational Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

Rational design and synthesis of this compound derivatives are essential for conducting Structure-Activity Relationship (SAR) studies. By systematically modifying the structure of this compound, researchers can investigate how these changes impact its physical properties, chemical reactivity, and biological activity, particularly as a substrate for enzymes. acs.orgmdpi.comnih.gov

Chemical Modifications to the Tyrosine Moiety of this compound

Modifications to the tyrosine residue in this compound can significantly alter the properties of the conjugate, influencing factors such as solubility, enzymatic recognition, and stability. Tyrosine is amenable to various chemical modifications, including reactions at the phenolic hydroxyl group and the aromatic ring. acs.orgjst.go.jpbc.edursc.org

Potential modifications to the tyrosine moiety for SAR studies on this compound derivatives include:

Modification of the Phenolic Hydroxyl Group: The hydroxyl group of tyrosine can be modified through etherification, esterification, or phosphorylation. sigmaaldrich.com For instance, phosphorylation of tyrosine residues in peptides is a common post-translational modification that plays a crucial role in cell signaling. sigmaaldrich.com Synthesizing H-Tyr(phosphate)-pNA or similar phosphorylated derivatives could provide insights into how phosphorylation affects substrate recognition by enzymes. Protecting groups are often required for the phenolic hydroxyl during peptide synthesis. sigmaaldrich.comgoogle.com

Substitution on the Aromatic Ring: The aromatic ring of tyrosine can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. For example, nitration of tyrosine yields 3-nitrotyrosine (B3424624), a modification observed in vivo. rsc.org Incorporating modified tyrosine residues like 3-nitrotyrosine into this compound could explore the impact of altered electronic and steric properties on substrate behavior.

Alterations to the Alpha-Amino or Alpha-Carboxyl Group: While the linkage to p-nitroaniline is at the alpha-carboxyl, modifications to the alpha-amino group (e.g., acylation, alkylation) or the alpha-carbon stereochemistry (using D-tyrosine instead of L-tyrosine) can also be explored to understand their effects on enzyme interaction and substrate properties.

Studies on tyrosine-containing peptides and proteins have demonstrated that modifications to tyrosine residues can influence peptide conformation, protein function, and recognition by other molecules. jst.go.jpbc.edursc.orgrsc.org Applying similar modifications to the tyrosine in this compound can provide valuable SAR data related to its function as a chromogenic substrate.

Variations in the p-Nitroanilide Linkage and its Impact on Substrate Properties

Variations in the p-nitroanilide linkage and the p-nitroaniline structure itself can significantly affect the substrate properties of this compound derivatives, particularly their enzymatic cleavage efficiency and the spectroscopic characteristics of the released chromophore.

Modifications and variations can include:

Alterations to the Amide Bond: While the core linkage is an amide bond, modifications to the atoms immediately surrounding the amide bond or the introduction of isosteric replacements could be investigated. However, maintaining the cleavable nature of the linkage is crucial for chromogenic detection.

Substitutions on the p-Nitroaniline Ring: The p-nitroaniline ring can be substituted at different positions or with different electron-withdrawing or electron-donating groups. For example, using analogs like 5-amino-2-nitrobenzoic acid instead of p-nitroaniline has been explored, which can affect solubility and potentially enzyme binding. researchgate.netresearchgate.net The position of the nitro group relative to the amino group influences the electronic properties of the chromophore and its absorbance characteristics upon release. nih.govpsu.edu

Using Different Chromophores: While not strictly a variation of the p-nitroanilide linkage, replacing p-nitroaniline with other chromogenic or fluorogenic reporters is a common strategy to alter substrate properties, such as detection wavelength, sensitivity, or suitability for different assay formats. Examples include using 7-amino-4-methylcoumarin (B1665955) (AMC). beilstein-journals.orgnih.gov

Impact on Spectroscopic Properties: The p-nitroaniline moiety is a chromophore with an absorption maximum around 380 nm (with an extinction coefficient of approximately 13,500 M⁻¹cm⁻¹), and its release is often monitored at 405 nm to minimize interference from the substrate itself. sigmaaldrich.comacs.org Variations in the p-nitroaniline structure can shift this absorption maximum and alter the extinction coefficient, impacting the sensitivity of the assay. nih.govpsu.edu Solvent effects can also influence the electronic transitions and solvatochromic shifts of p-nitroaniline derivatives. nih.govpsu.edu

Impact on Enzymatic Cleavage: The nature of the linkage and any modifications near it can influence how effectively an enzyme recognizes and cleaves the substrate. Steric and electronic effects of substituents on the p-nitroaniline ring can affect the binding affinity and catalytic efficiency of the enzyme. nih.gov

Extension to Oligopeptide-pNA Scaffolds Featuring Tyrosine Residues

This compound can serve as a building block for the synthesis of oligopeptide-pNA scaffolds that include tyrosine residues. These larger constructs are often designed as substrates for specific proteases, where the pNA moiety is released upon cleavage at a defined site within the peptide sequence. The synthesis of such oligopeptides typically employs solid-phase peptide synthesis (SPPS) techniques, utilizing protected amino acids and coupling reagents.

For example, oligopeptides containing tyrosine and a C-terminal pNA group have been synthesized as substrates for serine proteases. MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) is one such example, which is a colorimetric substrate for serine proteases like trypsin, chymotrypsin (B1334515), and kallikrein-related peptidases caymanchem.commedchemexpress.com. These proteases preferentially cleave the peptide bond after the tyrosine residue (in the case of chymotrypsin) or at other specific sites within the sequence, leading to the release of p-nitroaniline caymanchem.comcymitquimica.com.

The synthesis of these oligopeptide-pNA conjugates can be achieved using standard peptide synthesis protocols, including both manual and automated solid-phase methods researchgate.net. Protecting group strategies, such as Fmoc or Boc chemistry, are employed during the stepwise assembly of the peptide chain on a solid support researchgate.net. Coupling reagents like HATU have been successfully used in the synthesis of peptide nucleic acid (PNA) analogues and peptides, including those potentially incorporating tyrosine-pNA structures rsc.org.

Research findings highlight the importance of the amino acid sequence surrounding the tyrosine-pNA moiety in determining the substrate specificity and efficiency for different proteases jst.go.jp. Studies on stereoisomeric analogues, such as Suc-Tyr-Leu-Val-pNA, have shown that the stereochemistry of the amino acids significantly impacts their properties as substrates or inhibitors for enzymes like human spleen fibrinolytic proteinase (SFP) jst.go.jp. For instance, Suc-L-Tyr-L-Leu-L-Val-pNA was found to be a more efficient substrate for SFP compared to its stereoisomer, Suc-D-Tyr-L-Leu-L-Val-pNA jst.go.jp.

Advanced Analytical Techniques for the Characterization and Purity Assessment of Synthetic this compound Constructs

Characterization and purity assessment of synthetic this compound and its oligopeptide analogues are crucial to ensure their quality and reliability for downstream applications. Advanced analytical techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the purification and analysis of synthetic peptides and peptide nucleic acids, including those containing tyrosine and pNA moieties rsc.orgnih.govumich.edunih.govfrontiersin.org. Reversed-phase HPLC (RP-HPLC) is commonly utilized, often with a solvent system comprising aqueous trifluoroacetic acid (TFA) and acetonitrile (B52724) nih.govumich.edufrontiersin.org. The elution gradient is optimized to separate the desired product from impurities, such as truncated sequences and side products rsc.orgumich.edu. UV detection is typically employed, monitoring absorbance at wavelengths relevant to the peptide backbone and the pNA chromophore (e.g., 260 nm or 280 nm) rsc.orgacs.org. For pNA-containing compounds, detection at around 316 nm or 405 nm after enzymatic cleavage is also relevant caymanchem.com.

Mass Spectrometry (MS) is another indispensable tool for the characterization and confirmation of the identity of synthetic this compound constructs rsc.orgfrontiersin.orgmdpi.compnas.orgnih.govbiorxiv.orgacs.org. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are widely used to determine the molecular weight of the synthesized compounds and verify the intended sequence rsc.orgmdpi.com. LC-MS, which couples liquid chromatography with mass spectrometry, provides both separation and mass analysis, offering detailed information about the purity and the presence of any impurities frontiersin.orgacs.orgfrontiersin.org. Mass spectra can confirm the molecular ion peak corresponding to the target product and help identify the nature of impurities rsc.orgfrontiersin.org.

Other techniques may also be employed depending on the specific structural features of the synthetic construct. For instance, UV/Vis spectroscopy can be used to determine the concentration of pNA-containing compounds and to monitor the enzymatic cleavage reaction by measuring the absorbance of the released p-nitroaniline caymanchem.com. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, can provide detailed structural information and confirm the chemical structure of the synthesized molecules mdpi.com.

The combination of these advanced analytical techniques allows for comprehensive characterization and rigorous purity assessment of synthetic this compound and its analogues, ensuring their suitability for various research and potential applications.

H Tyr Pna As a Definitive Substrate in Enzymatic Characterization and Kinetic Analysis

Development and Validation of Spectrophotometric Assays Utilizing H-Tyr-pNA

Spectrophotometric assays using this compound are foundational for studying tyrosine-specific proteases. These assays are designed to be sensitive, reproducible, and amenable to high-throughput screening, providing a direct measure of enzymatic activity by monitoring the formation of a colored product.

The utility of this compound as a substrate is centered on the principle of chromogenic release. The intact this compound molecule is essentially colorless. However, when a specific protease cleaves the amide bond between the tyrosine residue and the p-nitroaniline group, free p-nitroaniline is released into the solution.

This released p-nitroaniline is a yellow-colored compound that exhibits a strong absorbance maximum in the visible spectrum, typically measured at 405 nm. The rate of the enzyme-catalyzed reaction is therefore directly proportional to the rate of increase in absorbance at this wavelength. The concentration of the released p-nitroaniline can be quantified using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (a constant value under specific conditions), c is the concentration of p-nitroaniline, and l is the path length of the cuvette. This direct relationship allows for real-time, continuous monitoring of the enzymatic reaction.

The catalytic activity of enzymes is profoundly influenced by the physicochemical environment. Therefore, optimizing reaction conditions is critical for obtaining accurate and reproducible kinetic data.

pH: The pH of the reaction buffer affects the ionization state of amino acid residues in the enzyme's active site and on its surface, as well as the substrate itself. For proteases like chymotrypsin (B1334515) that cleave this compound, the optimal pH is typically in the neutral to slightly alkaline range, often around pH 7.8 to 8.0. Deviations from the optimal pH can lead to a sharp decrease in activity due to improper ionization of key catalytic residues (e.g., the catalytic triad in serine proteases), which disrupts the reaction mechanism. acs.org

Temperature: Reaction rates generally increase with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. The optimal temperature for enzymes like bovine chymotrypsin is often around 50°C. For kinetic studies, a standardized, constant temperature (e.g., 25°C or 37°C) must be maintained to ensure consistency.

Ionic Strength: The ionic strength of the buffer can influence enzyme activity by affecting protein solubility and the interaction between the enzyme and the charged substrate. While moderate ionic strengths can be stabilizing, very high or very low concentrations of salt can inhibit enzyme activity. The presence of specific ions, such as calcium (Ca²⁺), can also act as a stabilizer for some proteases, preventing autolysis.

To ensure the accuracy of kinetic data derived from this compound assays, rigorous standardization and calibration are necessary. The primary goal is to establish a precise relationship between the measured absorbance at 405 nm and the molar concentration of the product, p-nitroaniline.

This is achieved by generating a standard curve. A series of solutions with known concentrations of pure p-nitroaniline are prepared in the same buffer used for the enzyme assay. The absorbance of each standard is measured at 405 nm, and the results are plotted as absorbance versus concentration. The resulting linear plot provides a graphical representation of the Beer-Lambert law, and its slope is equivalent to the molar extinction coefficient (ε) under the specific assay conditions. This experimentally determined value is then used to convert the rate of change in absorbance (ΔA/minute) observed in the enzymatic reaction into the rate of product formation in molar units (moles/minute).

Quantitative Kinetic Analysis of Tyrosine-Specific Proteases and Peptidases Using this compound

Once a standardized assay is established, this compound can be used to perform a detailed quantitative analysis of the enzyme's catalytic behavior. This involves determining key steady-state kinetic parameters that describe the enzyme's efficiency and its affinity for the substrate.

The relationship between the initial reaction velocity (V₀) and the substrate concentration ([S]) is described by the Michaelis-Menten equation. By measuring the initial velocities at various concentrations of this compound (while keeping the enzyme concentration constant), one can determine the fundamental kinetic parameters:

Michaelis Constant (Kₘ): This parameter represents the concentration of this compound at which the reaction velocity is half of Vₘₐₓ. It is an indicator of the affinity of the enzyme for the substrate; a lower Kₘ value signifies a higher affinity. 2minutemedicine.com

Maximum Reaction Velocity (Vₘₐₓ): This is the theoretical maximum rate of the reaction when the enzyme is fully saturated with the this compound substrate. Vₘₐₓ is directly proportional to the total enzyme concentration [E]ₜ. 2minutemedicine.com

Catalytic Rate Constant (k꜀ₐₜ): Also known as the turnover number, k꜀ₐₜ represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated from the equation k꜀ₐₜ = Vₘₐₓ / [E]ₜ and is a measure of the enzyme's catalytic efficiency.

| This compound Concentration [S] (mM) | Initial Velocity (V₀) (µM/min) |

|---|---|

| 0.1 | 14.7 |

| 0.2 | 25.0 |

| 0.5 | 45.5 |

| 1.0 | 62.5 |

| 2.0 | 80.0 |

| 5.0 | 95.2 |

Calculated Kinetic Parameters: Vₘₐₓ = 105.3 µM/min; Kₘ = 0.75 mM

While kinetic parameters can be determined by fitting experimental data directly to the hyperbolic Michaelis-Menten equation using non-linear regression, historically, linearized transformations of the equation have been widely used for graphical analysis. These plots allow for a straightforward determination of Kₘ and Vₘₐₓ from the slope and intercepts of a straight line. wikipedia.org

Lineweaver-Burk Plot: This is a double-reciprocal plot where 1/V₀ is plotted against 1/[S]. wikipedia.org

The y-intercept corresponds to 1/Vₘₐₓ.

The x-intercept corresponds to -1/Kₘ.

The slope is Kₘ/Vₘₐₓ. While simple to construct, this plot can disproportionately weight data points at low substrate concentrations, which may have higher experimental error. wikipedia.org

Hanes-Woolf Plot: In this plot, [S]/V₀ is plotted against [S]. wikipedia.orgfiveable.me

The y-intercept corresponds to Kₘ/Vₘₐₓ.

The x-intercept corresponds to -Kₘ.

The slope is 1/Vₘₐₓ. The Hanes-Woolf plot is generally considered more reliable than the Lineweaver-Burk plot because it involves less weighting of data points at the extremes of substrate concentration. fiveable.me

| [S] (mM) | 1/[S] (mM⁻¹) | 1/V₀ (min/µM) | [S]/V₀ (min) |

|---|---|---|---|

| 0.1 | 10.00 | 0.0680 | 0.0068 |

| 0.2 | 5.00 | 0.0400 | 0.0080 |

| 0.5 | 2.00 | 0.0220 | 0.0110 |

| 1.0 | 1.00 | 0.0160 | 0.0160 |

| 2.0 | 0.50 | 0.0125 | 0.0250 |

| 5.0 | 0.20 | 0.0105 | 0.0525 |

Advanced Approaches for Enzyme Reaction Time Course Analysis

The analysis of the complete time course of an enzyme-catalyzed reaction provides more comprehensive information than initial rate measurements alone. researchgate.net Advanced approaches to analyzing these reaction progress curves are essential for a deeper understanding of enzyme kinetics, including the detection of transient intermediates, product inhibition, and enzyme inactivation.

One of the complexities that can arise in enzyme assays is the observation of hysteretic-like progress curves, which can manifest as either a lag or a burst in product formation over time. nih.gov This behavior can be indicative of slow conformational changes in the enzyme upon substrate binding or the slow release of a product. nih.gov For instance, in coupled enzyme assays, a lag in the reaction progress curve might be observed if the concentration of the auxiliary enzyme is insufficient. nih.gov

Furthermore, the stability of the reaction product itself can influence the time course. In some reactions, the product of the enzymatic reaction is unstable and can further degrade into other compounds. nih.gov A well-documented example is the tyrosinase-catalyzed oxidation of dopamine to orthoquinone, where the product spontaneously cyclizes to form ortho-dopaminechrome. nih.gov This subsequent reaction can complicate the kinetic analysis if not properly accounted for.

Computational tools and software, such as Dynafit, are employed to generate and fit complex kinetic models to the full-time course data. nih.gov These tools can simulate reaction schemes that include steps for substrate binding, catalysis, and product release, as well as factors like enzyme instability. nih.gov By fitting the experimental data to these models, researchers can extract rate constants for individual steps in the reaction mechanism. nih.gov For example, a simulation of a reaction where the product is unstable might show an initial increase in product concentration followed by a decrease as it is converted into a subsequent compound. nih.gov This level of detailed analysis is critical for elucidating the complete kinetic profile of an enzyme.

Elucidation of Enzyme Substrate Specificity Profiles Using this compound and its Variants

The substrate specificity of an enzyme is a fundamental characteristic that dictates its biological function. This compound and its oligopeptide variants are invaluable tools for probing the specificity of various proteases and other enzymes. By systematically altering the amino acid sequence flanking the Tyr-pNA moiety, researchers can map the preferences of an enzyme's active site and understand how different residues contribute to binding and catalysis.

Comparative Analysis of this compound Hydrolysis Across Diverse Enzyme Classes (e.g., Chymotrypsin-like Proteases, Dipeptidyl Peptidases, Aminopeptidases, Tyrosinases)

This compound and its derivatives are widely used to characterize the substrate specificity of a range of enzyme classes due to the tyrosine residue's aromatic nature and the chromogenic p-nitroanilide leaving group.

Chymotrypsin-like Proteases: These serine proteases exhibit a strong preference for cleaving peptide bonds C-terminal to large hydrophobic residues. purdue.eduyoutube.com The S1 specificity pocket of chymotrypsin is wide and deep, accommodating bulky aromatic side chains like those of phenylalanine, tryptophan, and tyrosine. youtube.comnih.gov Consequently, this compound and N-acyl-Tyr-pNA derivatives are excellent substrates for chymotrypsin and chymotrypsin-like enzymes. acs.orgmedchemexpress.com For example, human chymotrypsin-like protease (CTRL) shows a clear preference for tyrosine at the P1 position when tested with synthetic substrates. nih.gov Rat mast cell protease I (RMCP I), another chymotrypsin-like protease, also readily hydrolyzes substrates with hydrophobic residues. nih.gov

Dipeptidyl Peptidases (DPPs): This family of enzymes cleaves dipeptides from the N-terminus of polypeptide chains. Their specificity is primarily determined by the first two amino acids (P2 and P1 positions). While DPP IV is known for its preference for proline or alanine at the P2 position, other DPPs have different specificities. nih.gov For instance, bacterial dipeptidyl-peptidase 7 (DPP7) shows a preference for aliphatic and aromatic residues at the penultimate (P1) position. nih.gov Therefore, oligopeptide-Tyr-pNA substrates, where tyrosine is in the P1 position, can be used to investigate the specificity of certain DPPs.

Aminopeptidases: These enzymes cleave single amino acids from the N-terminus of proteins and peptides. Their specificity varies, with some showing a preference for aromatic residues like tyrosine. This compound can be used to assay the activity of aminopeptidases that recognize N-terminal tyrosine.

Tyrosinases: These copper-containing enzymes catalyze the hydroxylation of monophenols (like tyrosine) to o-diphenols and their subsequent oxidation to o-quinones. nih.govnih.gov While this compound itself is not a direct substrate for the oxidative activity of tyrosinase, the tyrosine residue is the primary substrate. The enzyme's active site accommodates the phenolic ring of tyrosine. nih.gov Studies on tyrosinase often involve analyzing its activity on L-tyrosine and related phenolic compounds to understand its substrate specificity and inhibition. nih.govnih.gov The interaction of the tyrosine residue within the active site is crucial for the catalytic mechanism. nih.gov

Role of Amino Acid Residues Flanking Tyrosine in Oligopeptide-Tyr-pNA Substrates on Cleavage Efficiency

The efficiency of enzymatic cleavage of oligopeptide-Tyr-pNA substrates is significantly influenced by the amino acid residues surrounding the scissile bond. The residues at positions P2, P3, P1', P2', etc., relative to the cleavage site (P1-P1'), interact with corresponding subsites (S2, S3, S1', S2', etc.) in the enzyme's active site, contributing to substrate binding and catalysis. purdue.edu

Systematic studies using synthetic oligopeptide substrates have revealed the importance of these flanking residues. For instance, in the context of serine proteases, the P1 residue is a primary determinant of specificity, fitting into the S1 pocket. purdue.edu However, interactions at other subsites can also play a crucial role. For dipeptidyl peptidase IV (DPP4), while proline and alanine are strongly favored at the P1 position, the residues at the P2 and P1' positions also contribute significantly to cleavage efficiency, indicating cooperativity between the subsites. biorxiv.org

Studies on thimet oligopeptidase have shown that the length of the oligopeptide substrate is critical, with a minimum of six amino acids being required for hydrolysis. nih.govnih.gov Furthermore, the nature of the amino acids within this sequence can dramatically affect the susceptibility of the substrate to cleavage. nih.govnih.gov Interestingly, substitutions at positions distant from the cleavage site can sometimes lead to a shift in the bond that is cleaved, highlighting the complex interplay between the substrate and the enzyme's active site. nih.govnih.gov

The chemical properties of the flanking residues, such as hydrophobicity, charge, and size, all contribute to the binding affinity and turnover rate. For example, specific amino acid motifs, including the presence of proline, tyrosine, phenylalanine, or leucine at the N- or C-terminus, have been shown to enhance the binding affinity of peptides to enzymes like angiotensin-converting enzyme (ACE) and DPP-IV. mdpi.com

The table below summarizes the impact of flanking residues on the cleavage of oligopeptide substrates by different proteases, as inferred from various studies.

| Enzyme Class | P2 Position Preference | P1' Position Preference | Other Observations |

| Dipeptidyl Peptidase IV (DPP4) | Varies; contributes to cooperativity | Proline is a consistent beneficial feature | Complex interactions exist between the P2, P1, and P1' positions that collectively determine substrate specificity. biorxiv.org |

| Thimet Oligopeptidase | Not explicitly defined | Not explicitly defined | Minimum substrate length of six amino acids is required. The amino acid composition of the entire oligopeptide influences cleavage susceptibility and can even shift the cleavage site. nih.govnih.gov |

| Human Retroviral-Like Aspartic Protease 1 (ASPRV1) | Modifications at P2 can be tolerated | Proline is the P1' residue in the studied substrate | Cleavage occurs between P1-Tyr and P1'-Pro, and modifications at P2 or P3 do not alter the cleavage position. researchgate.net |

Investigating Enzyme Fidelity and Promiscuity with Structurally Modified this compound Analogues

Enzyme fidelity refers to the ability of an enzyme to catalyze a specific reaction with a specific substrate, while promiscuity is the capacity to catalyze different reactions or act on a range of substrates. Structurally modified this compound analogues are powerful tools for exploring these aspects of enzyme behavior. By introducing chemical modifications to the tyrosine residue or the pNA group, researchers can probe the limits of an enzyme's active site tolerance and potentially uncover novel activities.

The redesign of enzyme active sites through methods like structure-based design and combinatorial libraries can lead to variants with altered substrate specificity and enhanced promiscuous activities. For example, redesigning the active site of the lactonase SsoPox resulted in variants with significantly improved ability to hydrolyze phosphotriesters, a promiscuous activity. nih.gov These changes often involve not just alterations in side chains but also significant rearrangements of active site loops, highlighting the importance of conformational flexibility in accommodating new substrates. nih.gov

The study of histone modifying enzymes (HMEs) also provides insights into enzyme specificity and promiscuity. These enzymes can be modulated by both small molecule inhibitors and intermediary metabolites, and computational screening methods can identify chemical features that facilitate recognition by the enzyme's active site. nih.gov This approach can be used to design novel inhibitors and understand how enzymes might interact with a broader range of molecules than their primary substrates. nih.gov

Modifying this compound analogues could involve altering the aromatic ring of tyrosine, changing the linker between tyrosine and pNA, or substituting the pNA group with other reporter molecules. By observing how an enzyme's activity changes in response to these modifications, one can infer the structural and chemical features that are critical for substrate recognition and catalysis. This can reveal the degree of an enzyme's fidelity and its potential for promiscuous activities.

Biochemical Characterization of Enzyme Active Sites and Catalytic Mechanisms through this compound Interactions

The interaction of this compound and its analogues with an enzyme's active site provides a wealth of information for characterizing the active site's structure and elucidating the enzyme's catalytic mechanism. The binding of the substrate and the subsequent chemical transformation are governed by specific interactions between the substrate's functional groups and the amino acid residues lining the active site.

Proposals for the catalytic power of enzymes often invoke the precise positioning of catalytic groups within the active site. pnas.org X-ray crystallography and other structural biology techniques can provide snapshots of the enzyme-substrate complex, revealing how the substrate is oriented and which active site residues are in proximity to the scissile bond. For serine proteases, the catalytic triad (serine, histidine, and aspartate) is a key feature of the active site. youtube.com In the case of trypsin, the binding of a substrate like Z-lys-pNA involves the interaction of the lysine side chain with an aspartate residue in the S1 pocket and the positioning of the scissile amide bond near the catalytic triad. acs.org

The pH dependence of the kinetic parameters obtained from this compound hydrolysis can reveal the ionization states of critical active site residues. For instance, in the trypsin-catalyzed hydrolysis of Z-lys-pna, the pH profile indicates the pKa values of key residues in both the free enzyme and the enzyme-substrate complex, providing insights into their roles in catalysis. acs.org

In tyrosinase, the active site contains two copper ions, each coordinated by three histidine residues. nih.gov The tyrosine substrate binds in this active site pocket, and the catalytic mechanism involves the formation of a peroxo-dicopper(II) intermediate that hydroxylates the tyrosine ring. nih.gov Structural studies of tyrosinase with a caddie protein, which has a tyrosine residue that acts as a substrate, have provided detailed insights into the conformational changes that occur during the catalytic cycle. nih.gov These studies suggest that the movement of one of the copper ions triggers a rearrangement of the copper ligands, which is a crucial step for the hydroxylation reaction. nih.gov

The table below provides a summary of key active site features and mechanistic details for different enzyme classes that can be investigated using this compound or related substrates.

| Enzyme Class | Key Active Site Features | Mechanistic Insights from Substrate Interactions |

| Chymotrypsin-like Proteases | Catalytic triad (Ser, His, Asp); spacious S1 pocket. youtube.com | The tyrosine side chain of this compound binds in the S1 pocket, positioning the amide bond for nucleophilic attack by the catalytic serine. |

| Trypsin-like Proteases | Catalytic triad (Ser, His, Asp); S1 pocket with a negatively charged residue (e.g., Asp). acs.org | The positively charged side chain of a lysine or arginine substrate interacts with the charged residue in the S1 pocket, ensuring specific binding. The catalytic mechanism is pH-dependent, reflecting the ionization states of active site residues. acs.org |

| Tyrosinases | Binuclear copper center coordinated by histidine residues. nih.govnih.gov | The tyrosine substrate binds in the active site, where it is hydroxylated by a copper-peroxo intermediate. The reaction involves conformational changes in the active site. nih.gov |

| Lytic Polysaccharide Monooxygenases (LPMOs) | Copper-containing active site, often with a nearby tyrosine residue. rsc.org | The active site tyrosine can be chemically modified during the catalytic cycle, and its deprotonation may play a role in the reaction mechanism. rsc.org |

By combining kinetic data from this compound hydrolysis with structural and computational studies, a detailed picture of the enzyme's active site and catalytic mechanism can be constructed. This comprehensive approach is essential for understanding enzyme function and for the rational design of inhibitors or engineered enzymes with novel properties.

H Tyr Pna in the Study of Protease Inhibition and Regulatory Mechanisms

Utilization of H-Tyr-pNA for the Discovery and Characterization of Enzyme Inhibitors

The chromogenic substrate this compound (L-Tyrosine p-nitroanilide) is a valuable tool in the study of proteases, particularly in the discovery and characterization of their inhibitors. Its utility stems from the simplicity and reliability of the colorimetric assay associated with its hydrolysis. When a protease cleaves the amide bond in this compound, it releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically. This direct relationship between enzyme activity and color change forms the basis of its application in inhibitor screening and characterization.

High-Throughput Screening Methodologies Employing this compound as a Reporter Substrate

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential enzyme inhibitors. nih.govresearchgate.neth1.co this compound is well-suited as a reporter substrate in HTS campaigns targeting proteases like chymotrypsin (B1334515) and other chymotrypsin-like serine proteases. nih.govpeptanova.deresearchgate.net

The principle of an HTS assay using this compound is straightforward. The enzymatic reaction is typically performed in a multi-well plate format, where each well contains the target protease, this compound, and a compound from the library being screened. nih.gov The rate of p-nitroaniline release, measured by the increase in absorbance at or near 405 nm, is directly proportional to the enzyme's activity. researchgate.netchromogenicsubstrates.com A compound that inhibits the protease will result in a lower rate of this compound hydrolysis and, consequently, a reduced colorimetric signal compared to a control reaction without the inhibitor.

Fluorescence-based assays are the most common readout method in HTS for enzyme inhibitors. nih.govh1.co While this compound itself is a chromogenic substrate, the principles of HTS can be adapted for its use. The advantages of using this compound in HTS include the simplicity of the assay, its cost-effectiveness, and the ability to be automated. The data output is easily quantifiable, allowing for the identification of "hits"—compounds that exhibit significant inhibitory activity. These hits can then be selected for further characterization. researchgate.net

Below is an illustrative data table representing typical results from a primary HTS screen using this compound.

| Compound ID | Inhibition (%) | Hit Status |

|---|---|---|

| Cmpd-001 | 5.2 | Non-Hit |

| Cmpd-002 | 85.7 | Hit |

| Cmpd-003 | 12.3 | Non-Hit |

| Cmpd-004 | 92.1 | Hit |

Determination of Inhibition Constants (Ki) and Elucidation of Inhibition Mechanism (e.g., Competitive, Non-Competitive, Uncompetitive)

Following the identification of hits from an HTS campaign, this compound is instrumental in the detailed characterization of these potential inhibitors. This includes determining their potency, quantified by the inhibition constant (Ki), and elucidating their mechanism of action. nih.gov

To determine the Ki value, a series of kinetic experiments are performed. The initial velocity of the enzymatic reaction is measured at various concentrations of the inhibitor while keeping the concentration of this compound constant. For tight-binding inhibitors, the Morrison equation is often used to accurately determine the Ki value. nih.govresearchgate.netnih.gov

The mechanism of inhibition (competitive, non-competitive, or uncompetitive) can be elucidated by measuring the initial reaction rates at different concentrations of both the substrate (this compound) and the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk plot.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km (Michaelis constant) but does not affect the Vmax (maximum velocity).

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency. This decreases the Vmax but does not change the Km.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the Vmax and the Km.

The following table summarizes the expected changes in kinetic parameters for different inhibition mechanisms when using this compound as the substrate.

| Inhibition Mechanism | Effect on Vmax | Effect on Km | Effect on Vmax/Km |

|---|---|---|---|

| Competitive | No change | Increase | Decrease |

| Non-competitive | Decrease | No change | Decrease |

| Uncompetitive | Decrease | Decrease | No change |

Insights into Allosteric Regulation and Conformational Dynamics of Enzymes through this compound Hydrolysis

The hydrolysis of this compound can also serve as a sensitive reporter of more subtle aspects of enzyme function, such as allosteric regulation and conformational dynamics. nih.govresearchgate.netbohrium.com Allosteric regulation occurs when the binding of a molecule (an allosteric modulator) to a site distinct from the active site alters the enzyme's activity. nih.govnih.gov This modulation is often mediated through changes in the enzyme's conformational dynamics—the intrinsic movements of the protein structure. rsc.orgnih.gov

By measuring the rate of this compound hydrolysis in the presence and absence of a potential allosteric modulator, researchers can detect changes in enzyme activity that are not due to direct competition at the active site. researchgate.netresearchgate.net For example, the binding of an allosteric activator might induce a conformational change that enhances the enzyme's affinity for this compound or increases its catalytic turnover rate, leading to an increased rate of p-nitroaniline production. nih.gov Conversely, an allosteric inhibitor could induce a conformational change that hinders substrate binding or catalysis. nih.gov

The study of enzyme dynamics reveals that proteins are not static structures but rather exist as an ensemble of interconverting conformations. rsc.orgnih.govnih.govresearchgate.net The binding of substrates, inhibitors, or allosteric modulators can shift the equilibrium between these conformational states, thereby altering the enzyme's function. semanticscholar.org Kinetic studies using this compound can provide insights into these dynamic processes. For instance, variations in the kinetic parameters (Km and kcat) for this compound hydrolysis under different conditions can reflect shifts in the enzyme's conformational landscape.

Probing the Effects of Environmental Factors and Endogenous Modulators on Enzyme Activity with this compound

The activity of enzymes is highly sensitive to their environment. This compound provides a convenient tool to systematically investigate the influence of various environmental factors, such as pH and temperature, on protease activity. researchgate.netresearchgate.netsemanticscholar.org

Effect of pH: The pH of the reaction medium can significantly impact an enzyme's activity by altering the ionization state of amino acid residues in the active site and other regions of the protein. nih.govcreative-enzymes.comoliphantscienceawards.com.au This can affect both substrate binding and the catalytic mechanism. creative-enzymes.com By measuring the rate of this compound hydrolysis across a range of pH values, an optimal pH for the enzyme's activity can be determined. researchgate.netnih.govnih.gov Deviations from this optimal pH will typically result in a decrease in the reaction rate. nih.govcreative-enzymes.com

Effect of Temperature: Temperature also plays a crucial role in enzyme kinetics. As temperature increases, the rate of the enzymatic reaction generally increases due to greater kinetic energy. researchgate.netresearchgate.net However, beyond an optimal temperature, the enzyme will begin to denature, leading to a rapid loss of activity. researchgate.netresearchgate.netnih.govnih.gov The thermal stability of a protease can be assessed by incubating the enzyme at different temperatures for a period of time and then measuring its residual activity using this compound. researchgate.netresearchgate.net

The table below shows hypothetical data on the effect of pH and temperature on the relative activity of a protease as measured by the hydrolysis of this compound.

| pH | Temperature (°C) | Relative Activity (%) |

|---|---|---|

| 6.0 | 37 | 45 |

| 7.0 | 37 | 85 |

| 8.0 | 37 | 100 |

| 9.0 | 37 | 70 |

| 8.0 | 25 | 60 |

| 8.0 | 45 | 90 |

Endogenous Modulators: In a biological context, enzyme activity is often regulated by endogenous molecules, including naturally occurring inhibitors. nih.gov this compound can be used to study the effects of these endogenous modulators. For example, the inhibitory potential of endogenous protease inhibitors from plant or animal tissues can be quantified by measuring the reduction in the rate of this compound hydrolysis in their presence. nih.govmdpi.com This can provide valuable information about the physiological regulation of proteases.

Structure Activity Relationship Sar and Computational Studies of H Tyr Pna Enzyme Interactions

Systematic Investigation of Structural Determinants Governing H-Tyr-pNA Recognition and Hydrolysis

The interaction of this compound with an enzyme's active site is influenced by the chemical nature and spatial arrangement of its constituent parts: the N-terminal amino group, the tyrosine residue, and the C-terminal pNA group. Modifications to these regions can significantly impact substrate binding affinity and the rate of hydrolysis.

Impact of N-Terminal Modifications on this compound as a Substrate

The N-terminal of a peptide substrate plays a critical role in its recognition by aminopeptidases, which cleave amino acids from the N-terminus of peptide chains. Modifications to the free amino group at the N-terminus of this compound can alter its ability to be recognized and processed by these enzymes. For instance, N-terminal acetylation or the formation of pyroglutamic acid can stabilize peptides against degradation by aminopeptidases. bachem.com While specific studies focusing solely on N-terminal modifications of this compound were not extensively detailed in the search results, research on other peptide substrates with pNA leaving groups demonstrates the general principle that N-terminal modifications can influence substrate specificity and hydrolysis by peptidases. For example, studies on various pNA substrates with different N-terminal amino acids or peptide sequences highlight the importance of the N-terminal region for enzyme recognition and activity. tandfonline.comd-nb.info

Influence of Stereochemistry and Non-Canonical Amino Acids in this compound Derivatives on Enzyme Recognition

The stereochemistry of the amino acid residue in a peptide substrate is a fundamental determinant of enzyme recognition. Most enzymes exhibit high specificity for the L-stereoisomer of amino acids found in natural proteins. Introducing D-amino acids or non-canonical amino acids into peptide substrates can significantly alter or abolish enzymatic hydrolysis. researchgate.netnih.govacs.org

Non-canonical amino acids are those not among the 20 standard proteinogenic amino acids. researchgate.netnih.gov Their incorporation into peptide sequences, including this compound derivatives, can be used to probe enzyme active site characteristics and develop substrates or inhibitors with modified properties. researchgate.netnih.govpnas.orgacs.org For example, replacing the canonical Tyrosine with a non-canonical amino acid bearing different side chain functionalities or steric properties can reveal specific interactions within the enzyme's binding pocket that are crucial for recognition and catalysis. Studies on other peptide substrates have shown that even subtle changes in the amino acid structure or stereochemistry can drastically affect the efficiency of enzymatic cleavage. acs.org The use of non-canonical amino acids allows for a systematic exploration of how variations in side chain size, polarity, charge, and hydrogen bonding capabilities influence the interaction with the enzyme active site. researchgate.netnih.govpnas.org

Computational Approaches to Model this compound Binding and Catalysis

Computational methods provide powerful tools to complement experimental SAR studies, offering atomic-level insights into the dynamic interactions between this compound and enzymes. These methods can predict binding modes, estimate binding affinities, and model the catalytic process.

Molecular Docking Simulations of this compound with Enzyme Active Sites

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a small molecule, such as this compound, when bound to a protein receptor, like an enzyme active site. hu.edu.jomdpi.commdpi.comsci-hub.se Docking simulations explore various possible binding geometries and score them based on their estimated binding energy, providing insights into the key residues involved in the interaction. For this compound, docking studies with target peptidases or proteases can help identify the specific amino acid residues in the enzyme's active site that interact with the tyrosine residue, the peptide bond, and the pNA leaving group. hu.edu.jomdpi.comresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and pi-pi stacking interactions involving the aromatic rings of tyrosine and the pNA group. hu.edu.jomdpi.com By analyzing the predicted binding poses, researchers can infer how structural modifications to this compound might affect its binding affinity and orientation within the active site, thereby influencing hydrolysis.

Molecular Dynamics Simulations to Elucidate this compound-Enzyme Complex Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex over time, allowing researchers to study the flexibility of the enzyme and substrate, the stability of the bound complex, and the dynamic nature of the interactions. mdpi.comresearchgate.netbiorxiv.orgnih.govpnas.orgresearchgate.net Unlike static docking poses, MD simulations capture the conformational changes that occur upon substrate binding and during the catalytic cycle. researchgate.netpnas.org For this compound, MD simulations with an enzyme can reveal how the substrate is held in the active site, the fluctuations of key active site residues, and the role of solvent molecules in the interaction. researchgate.netpnas.orgnih.gov These simulations can provide information on the stability of the this compound-enzyme complex, assess the strength and persistence of specific interactions, and help understand how mutations in the enzyme or modifications to the substrate might affect complex formation and stability. mdpi.comnih.govresearchgate.net

Quantum Mechanical Calculations for Understanding Transition States in this compound Hydrolysis

Quantum Mechanical (QM) calculations are employed to study the electronic structure and energy changes that occur during chemical reactions, including the enzymatic hydrolysis of peptide bonds. nih.goveie.gracs.orgbakerlab.orgnih.gov For this compound hydrolysis, QM calculations can provide detailed information about the transition state of the reaction, which is the highest energy point along the reaction pathway and is crucial for determining the reaction rate. nih.govacs.orgbakerlab.org These calculations can help elucidate the catalytic mechanism, identify the key residues involved in stabilizing the transition state, and quantify the energy barrier of the reaction. nih.goveie.gracs.orgbakerlab.orgnih.gov By applying QM methods to the this compound-enzyme system, researchers can gain a deeper understanding of how the enzyme lowers the activation energy for peptide bond cleavage and how modifications to this compound or the enzyme influence the transition state structure and stability. nih.goveie.gracs.orgbakerlab.orgnih.gov

Advanced Research Applications and Future Directions for H Tyr Pna Based Tools

H-Tyr-pNA in Comprehensive Protease Activity Profiling and Enzymatic Fingerprinting

This compound serves as a key substrate in the analysis of protease activity, particularly for those enzymes demonstrating specificity for tyrosine residues at their cleavage sites. The underlying mechanism involves the enzymatic hydrolysis of the amide linkage between the tyrosine residue and the pNA moiety, leading to the liberation of detectable free pNA. The rate at which pNA is released, quantifiable through spectrophotometric measurement at 405 nm, directly correlates with the enzyme's catalytic activity medchemexpress.comnih.goveurogentec.com. This chromogenic methodology offers a direct and sensitive approach for evaluating protease kinetics and is applicable across various research domains for profiling enzymatic activity.

In the exploration of novel enzymes, this compound has been instrumental in characterizing substrate preferences. For example, in studies investigating a newly identified aminopeptidase (B13392206) B derived from Aspergillus niger, its activity was assessed using a panel of amino acid p-nitroanilide substrates, including Tyr-pNA. Although this specific aminopeptidase displayed preferential activity towards Arg-pNA and Lys-pNA, its capacity to hydrolyze Tyr-pNA indicated a broader substrate range, contributing to the enzymatic fingerprinting of the enzyme novopro.cn. Similarly, Ac-Tyr-pNA has been explored as a substrate for human Granzyme H, a serine protease with chymotrypsin-like characteristics. While Ac-PTSY-pNA demonstrated more efficient cleavage, the hydrolysis of Ac-Tyr-pNA by wild-type Granzyme H was observed, suggesting the utility of tyrosine-pNA based substrates in deciphering the specificity of this protease glpbio.cn.

It is noteworthy that beyond this compound, other peptide substrates conjugated to pNA, such as MeO-Suc-Arg-Pro-Tyr-pNA (S-2586), are commonly employed in protease research, particularly for enzymes like chymotrypsin (B1334515) nih.govbapeks.comchemicalbook.com. These related substrates, although chemically distinct from this compound, function based on the same chromogenic principle and contribute significantly to the broader field of enzymatic analysis utilizing pNA-linked molecules. The application of this compound and analogous substrates in activity assays is fundamental for the identification, characterization, and comparative analysis of the activity profiles of diverse proteases in biological samples or following purification.

Integration of this compound into Novel Biosensing Platforms and Diagnostics Research Tools

The incorporation of chromogenic substrates like this compound into biosensing platforms and diagnostic research tools capitalizes on the detectable signal generated upon enzymatic cleavage. The release of pNA can be monitored spectrophotometrically or electrochemically, forming the basis for quantitative analysis.

The broader landscape of biosensing and diagnostics research has witnessed substantial progress through the application of Peptide Nucleic Acids (PNAs). PNAs, synthetic analogs of nucleic acids with a neutral polyamide backbone, offer advantages such as high affinity and sequence-specific binding to complementary DNA and RNA, along with resistance to enzymatic degradation glpbio.com. These attributes have made PNAs attractive for the development of hybridization probes and recognition elements in various biosensing platforms, including electrochemical biosensors designed for the detection of biomarkers such as microRNA. PNA-based biosensors have been explored for potential applications in clinical testing and genetic diagnostics.

While the existing literature extensively covers the integration of PNAs in general into biosensing and diagnostic tools, specific research detailing the direct integration of this compound itself as the primary sensing component or a core element in novel biosensing platforms or diagnostic research tools was not prominently identified in the provided search results. However, the principle of employing enzyme-catalyzed reactions to produce a measurable signal, as demonstrated by the hydrolysis of this compound, is a foundational concept in the design of numerous biosensors. Future research could potentially investigate the incorporation of this compound within more sophisticated biosensing architectures where the activity of a tyrosine-specific protease serves as a critical indicator or triggers a detectable event, potentially in conjunction with PNA-based elements for targeted recognition or signal amplification.

Emerging Methodologies and Innovations in this compound Application within Chemical Biology and Drug Discovery Research

Within the domains of chemical biology and drug discovery research, this compound, primarily in its capacity as a chromogenic protease substrate, contributes to methodologies aimed at identifying and characterizing enzymes relevant to disease pathways or biological processes. The ease with which enzyme activity can be quantified using this compound or similar pNA-linked substrates facilitates high-throughput screening of potential enzyme inhibitors, a critical phase in drug discovery.

The broader field of PNA research is actively contributing to chemical biology and drug discovery through various innovative approaches. PNAs are being explored as antisense agents to modulate gene expression by targeting mRNA or miRNA. Peptide-PNA conjugates are under development to enhance the delivery and targeting of PNA-based therapeutics. Furthermore, PNA-inspired scaffolds are being investigated for the design of novel therapeutic agents. Advancements in peptide and PNA synthesis methodologies, such as automated flow synthesis, are streamlining the creation of these complex molecules for research and potential drug development.

While the direct involvement of this compound in these cutting-edge methodologies may be less prominent compared to modified PNAs or peptide-PNA conjugates, its established role as a reliable and readily detectable protease substrate renders it valuable in specific research contexts within chemical biology, particularly for investigating proteolytic events with tyrosine specificity. Innovations in detection technologies and assay formats could potentially broaden the applications of this compound in high-throughput screening or in conjunction with other chemical biology tools for more intricate studies of enzyme function and inhibition.

Q & A

Q. What are the validated protocols for synthesizing H-Tyr-pna, and how do variations in reaction conditions impact purity and yield?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc- or Boc-protected tyrosine derivatives. Key variables include coupling agents (e.g., HBTU, DIC), solvent systems (DMF or DCM), and deprotection conditions (piperidine for Fmoc). Post-synthesis purification via reverse-phase HPLC with C18 columns ensures >95% purity. Yield optimization requires iterative adjustment of temperature (0–25°C) and molar ratios (1:3 substrate-to-activator). Validate purity using ESI-MS (expected [M+H]+: ~423.2 Da) and NMR (aromatic proton shifts at 6.8–7.2 ppm) .

Table 1 : Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| SPPS (Fmoc) | 68–75 | 92–97 | HBTU, DMF, 25°C |

| Solution-Phase | 55–62 | 85–90 | DIC, DCM, 0°C |

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 2–9) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λmax = 280 nm) and HPLC at 0, 24, 48, and 72 hours. Kinetic modeling (Arrhenius equation) predicts shelf-life. Include controls with protease inhibitors (e.g., PMSF) to distinguish chemical vs. enzymatic degradation. Data contradictions often arise from buffer ionic strength differences; replicate conditions from prior studies to validate claims .

Advanced Research Questions

Q. How can conflicting NMR spectral data for this compound in DMSO-d6 vs. CDCl3 be systematically addressed?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO hydrogen bonding) alter aromatic proton signals. Standardize solvent choice across studies and report temperature (e.g., 298 K). Use internal standards (TMS) and calibrate spectrometers with reference compounds. For unresolved discrepancies, conduct 2D NMR (COSY, HSQC) to confirm backbone connectivity. Cross-validate with X-ray crystallography if crystalline forms are obtainable. Publish raw data (e.g., JCAMP-DX files) to enable peer verification .

Q. What experimental designs mitigate batch-to-batch variability in this compound bioactivity assays?

- Methodological Answer : Implement strict quality control:

- Pre-synthesis : Validate starting materials via FT-IR and elemental analysis.

- Post-synthesis : Use orthogonal purity checks (HPLC, CE).

- Assay Design : Include internal reference compounds (e.g., known kinase inhibitors) in dose-response curves. Use blinded replicates to reduce operator bias. For cell-based assays, standardize passage numbers and culture conditions. Statistical tools like ANOVA with post-hoc Tukey tests identify outlier batches. Document protocols following NIH preclinical guidelines .

Q. What computational and experimental approaches resolve contradictions in this compound’s reported binding affinities?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with surface plasmon resonance (SPR) or ITC for empirical validation. Account for buffer effects (e.g., Tris vs. HEPES) on binding thermodynamics. Replicate studies using identical protein constructs (e.g., His-tagged vs. tag-free). Publish full datasets, including raw sensorgrams and ΔG calculations, to facilitate meta-analysis. Apply the FINER framework to assess if contradictions stem from methodological novelty or ethical oversights (e.g., unvalidated antibodies) .

Data Contradiction and Reproducibility

Q. How should researchers address non-reproducible results in this compound’s enzyme inhibition profiles?

- Methodological Answer : Conduct a systematic review of variables:

- Enzyme Source : Compare recombinant vs. tissue-extracted enzymes.

- Assay Conditions : Standardize substrate concentrations (Km-adjusted), temperature, and detection methods (fluorometric vs. colorimetric).

- Data Normalization : Use % inhibition relative to positive/negative controls.

Publish detailed protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Zenodo for raw data sharing. Reference IRB or IACUC approvals if human/animal-derived enzymes are used .

Ethical and Reporting Standards

Q. What ethical considerations apply to studies using this compound in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines:

- Sample Size : Justify with power analysis.

- In Vivo Dosing : Report LD50 from pilot studies.

- Data Transparency : Disclose conflicts of interest and funding sources.

Include a Data Availability Statement specifying repository access. For interdisciplinary studies, involve ethicists in protocol design to address dual-use concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.